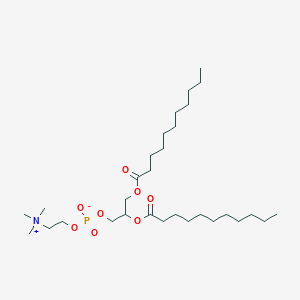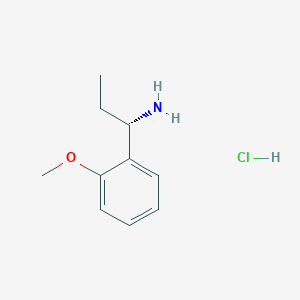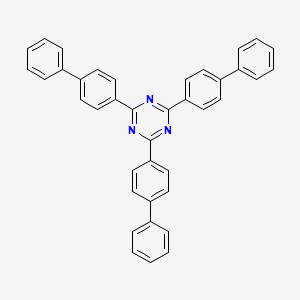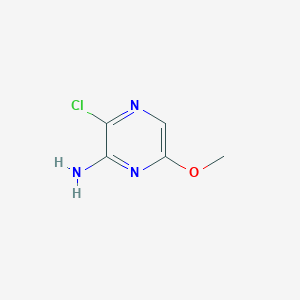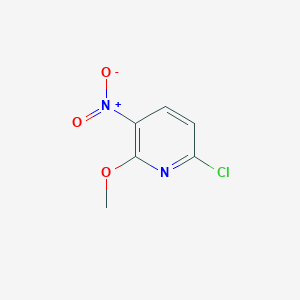
6-氯-2-甲氧基-3-硝基吡啶
概述
描述
6-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is a solid substance and is used as a reagent in the Suzuki and Negishi coupling reactions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methoxy-3-nitropyridine is planar . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis
6-Chloro-2-methoxy-3-nitropyridine is a reagent in the Suzuki and Negishi coupling reactions . It is also used as a fine chemical intermediate .Physical And Chemical Properties Analysis
6-Chloro-2-methoxy-3-nitropyridine has a density of 1.4±0.1 g/cm3 . It has a boiling point of 284.8±35.0 °C at 760 mmHg . The flash point is 126.0±25.9 °C .科学研究应用
合成和衍生物
- 6-氯-2-甲氧基-3-硝基吡啶作为各种衍生物合成的起始物质,如从2,6-二氯吡啶合成2-氨基-3-硝基吡啶-6-甲氧基,显示了这种化合物在化学合成中的多功能性 (Fan Kai-qi, 2009)。
- 该分子还被用于合成3-甲氧基-5,6-二氨基-2-硝基吡啶,表明其在复杂的硝化和取代过程中的作用 (C. Jun, 2007)。
化学反应和修饰
- 涉及硝基吡啶的氧化甲基化过程,包括3-硝基吡啶的衍生物,如6-氯-2-甲氧基-3-硝基吡啶,展示了其反应性和在合成有机化学中的潜在应用 (B. Szpakiewicz & Marian Wolniak, 1999)。
- 该分子还参与导致合成2-氨基-6-甲氧基-3-硝基吡啶的反应,突显了其在产生氨基衍生物方面的用途 (Song Guo-qiang, 2008)。
光谱分析和物理性质
- 对2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-羰基腈等衍生物的光谱和X射线分析揭示了该分子的结构和电子特性,这对于理解其化学行为和潜在应用至关重要 (Marijana Jukić等,2010)。
先进材料应用
- 对2-氨基-6-甲氧基-3-硝基吡啶的研究表明其在非线性光学材料中具有潜在应用,考虑到其高非线性光学活性。这表明可能在新光学材料的开发中使用,这个领域通常与先进电子学和光子学相交 (S. Premkumar et al., 2015)。
安全和危害
作用机制
Target of Action
It is known that nitropyridines, a class of compounds to which 6-chloro-2-methoxy-3-nitropyridine belongs, are often used in organic synthesis and can participate in various chemical reactions .
Biochemical Pathways
It is known to be a reactant in the suzuki and negishi coupling reactions , which are commonly used in organic chemistry to create carbon-carbon bonds.
Pharmacokinetics
It is slightly soluble in water , which could influence its bioavailability.
Result of Action
As a reactant in the Suzuki and Negishi coupling reactions , it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis.
Action Environment
The action, efficacy, and stability of 6-Chloro-2-methoxy-3-nitropyridine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.
属性
IUPAC Name |
6-chloro-2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBXVJFGCFEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444995 | |
| Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methoxy-3-nitropyridine | |
CAS RN |
40851-91-0 | |
| Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



